8-bromo-7-(4-bromobenzyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
This compound belongs to the purine-2,6-dione family, characterized by a xanthine core modified with bromine and benzyl substituents. The 8-bromo and 7-(4-bromobenzyl) groups confer distinct electronic and steric properties, making it a candidate for targeting enzymes like phosphodiesterases (PDEs) and kinases . Its synthesis often involves alkylation or condensation reactions starting from 8-bromo-1,3-dimethylpurine-2,6-dione intermediates .
Properties
IUPAC Name |
8-bromo-7-[(4-bromophenyl)methyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2N4O2/c1-18-11-10(12(21)19(2)14(18)22)20(13(16)17-11)7-8-3-5-9(15)6-4-8/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGYHYHFELGSEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-7-(4-bromobenzyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-dimethyluric acid and 4-bromobenzyl bromide.
Bromination: The bromination of 1,3-dimethyluric acid is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Alkylation: The brominated intermediate is then subjected to alkylation with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cyclization: The final step involves cyclization to form the purine ring, which can be achieved by heating the intermediate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-bromo-7-(4-bromobenzyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization and Ring-Opening: The purine ring can undergo cyclization or ring-opening reactions under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in solvents like ethanol or DMF.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiol, or alkoxy derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
8-bromo-7-(4-bromobenzyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 8-bromo-7-(4-bromobenzyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Substituent Variations at the 7-Position
The 7-position substituent significantly impacts biological activity. The following analogs highlight key differences:
Key Observations :
Substituent Variations at the 8-Position
The 8-position is critical for modulating electronic properties and steric interactions:
Key Observations :
Phosphodiesterase (PDE) Inhibition
Kinase Inhibition
Biological Activity
8-Bromo-7-(4-bromobenzyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
- Molecular Formula : C14H12Br2N4O2
- Molecular Weight : 428.08 g/mol
- CAS Number : 255730-99-5
Biological Activity Overview
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry. Key areas of interest include:
- Antitumor Activity : Studies have indicated that derivatives of purine compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, related purine derivatives have shown IC50 values in the low micromolar range against HeLa and K562 cells .
- Antiviral Properties : Similar purine derivatives have been investigated for their antiviral activities. The structural features of 8-bromo compounds often enhance their interaction with viral enzymes, potentially inhibiting viral replication .
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell proliferation and viral replication.
- Induction of Apoptosis : Evidence suggests that certain purine derivatives induce apoptosis in cancer cells via both intrinsic and extrinsic pathways .
- Modulation of Signaling Pathways : It may affect various signaling pathways involved in cell survival and proliferation.
Anticancer Activity
A study conducted on related purine derivatives demonstrated their cytotoxic effects on multiple cancer cell lines. The results indicated that compounds with similar structures to 8-bromo derivatives exhibited IC50 values ranging from 8.5 µM to 25.6 µM against different tumor types .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 14.9 | |
| Compound B | K562 | 12.7 | |
| Compound C | MDA-MB-361 | 21.5 (Cisplatin control) |
Antiviral Screening
Research has highlighted the antiviral potential of brominated purines. In vitro studies have shown that these compounds can inhibit viral replication effectively in certain models .
Future Directions
Given the promising biological activities associated with this compound, future research should focus on:
- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its anticancer and antiviral activities.
- Structure-Activity Relationship (SAR) : Investigating how variations in the chemical structure affect biological outcomes.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound in clinical settings.
Q & A
Q. How do structural modifications at the 3-methyl or 4-bromobenzyl positions alter bioactivity?
- Methodological Answer : Synthesize analogs with substituents varying in size (e.g., ethyl vs. methyl) or electronic profile (e.g., -CF₃ vs. -Br). Test in vitro against target enzymes (IC₅₀ assays) and compare with parent compound. SAR analysis identifies critical pharmacophores .
Tables for Key Data
Q. Table 1. Comparative Yields in Synthetic Routes
| Method | Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | DMF | 80°C | 61 | |
| Nucleophilic Substitution | K₂CO₃ | THF | 60°C | 45 |
Q. Table 2. Stability Under Accelerated Conditions
| Condition | Degradation (%) | Major Byproduct |
|---|---|---|
| 40°C/75% RH (4 weeks) | 12 | Dehalogenated analog |
| UV Light (254 nm, 48 h) | 28 | Oxidized purine core |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
